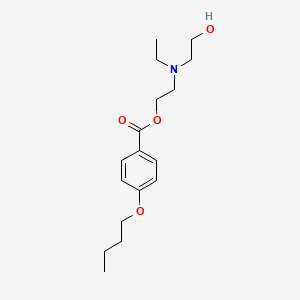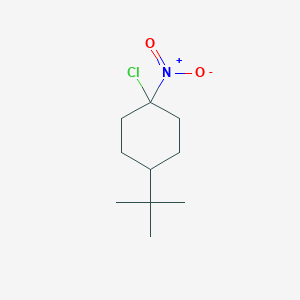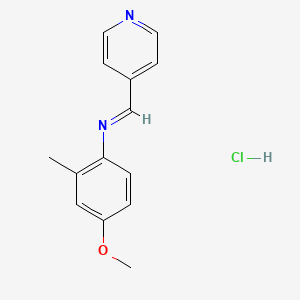![molecular formula C14H14N4O8 B14432727 1-{[4-(2,4-Dinitroanilino)butanoyl]oxy}pyrrolidine-2,5-dione CAS No. 79671-34-4](/img/structure/B14432727.png)
1-{[4-(2,4-Dinitroanilino)butanoyl]oxy}pyrrolidine-2,5-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-{[4-(2,4-Dinitroanilino)butanoyl]oxy}pyrrolidine-2,5-dione is a complex organic compound that belongs to the class of pyrrolidines. Pyrrolidines are heterocyclic amines characterized by a five-membered ring structure containing nitrogen.
Métodos De Preparación
The synthesis of 1-{[4-(2,4-Dinitroanilino)butanoyl]oxy}pyrrolidine-2,5-dione typically involves multiple steps. One common synthetic route starts with the reaction between maleic anhydride and aromatic amines, leading to the formation of (Z)-4-oxo-4-(arylamino)but-2-enoic acid. This intermediate is then reacted with thionyl chloride to yield the desired compound . Industrial production methods may vary, but they generally follow similar principles, emphasizing efficiency and scalability.
Análisis De Reacciones Químicas
1-{[4-(2,4-Dinitroanilino)butanoyl]oxy}pyrrolidine-2,5-dione undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another.
The major products formed from these reactions depend on the specific conditions and reagents used.
Aplicaciones Científicas De Investigación
1-{[4-(2,4-Dinitroanilino)butanoyl]oxy}pyrrolidine-2,5-dione has a wide range of scientific research applications:
Chemistry: It serves as a versatile scaffold for the synthesis of novel biologically active compounds.
Biology: It is used in the study of enzyme inhibition and protein interactions.
Medicine: It has potential therapeutic applications, particularly in the development of drugs targeting specific enzymes and receptors.
Industry: It is used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 1-{[4-(2,4-Dinitroanilino)butanoyl]oxy}pyrrolidine-2,5-dione involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s unique structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The pathways involved in these interactions are complex and depend on the specific context of its application .
Comparación Con Compuestos Similares
1-{[4-(2,4-Dinitroanilino)butanoyl]oxy}pyrrolidine-2,5-dione can be compared with other similar compounds, such as:
Pyrrolidine-2,5-dione derivatives: These compounds share a similar core structure but differ in their substituents, leading to variations in their biological activity and applications.
Pyrrolizines: These compounds have a similar ring structure but differ in their nitrogen placement and overall configuration.
Prolinol derivatives: These compounds are structurally related but have different functional groups, affecting their chemical properties and uses.
The uniqueness of this compound lies in its specific combination of functional groups and its potential for diverse applications.
Propiedades
Número CAS |
79671-34-4 |
|---|---|
Fórmula molecular |
C14H14N4O8 |
Peso molecular |
366.28 g/mol |
Nombre IUPAC |
(2,5-dioxopyrrolidin-1-yl) 4-(2,4-dinitroanilino)butanoate |
InChI |
InChI=1S/C14H14N4O8/c19-12-5-6-13(20)16(12)26-14(21)2-1-7-15-10-4-3-9(17(22)23)8-11(10)18(24)25/h3-4,8,15H,1-2,5-7H2 |
Clave InChI |
IJKPZQCHHXVXSA-UHFFFAOYSA-N |
SMILES canónico |
C1CC(=O)N(C1=O)OC(=O)CCCNC2=C(C=C(C=C2)[N+](=O)[O-])[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


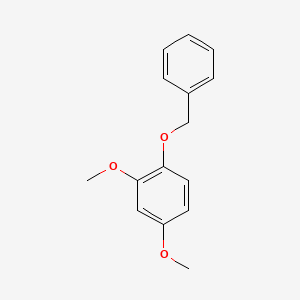
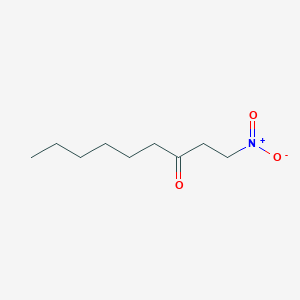
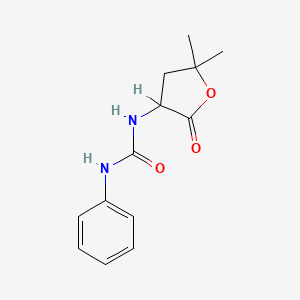

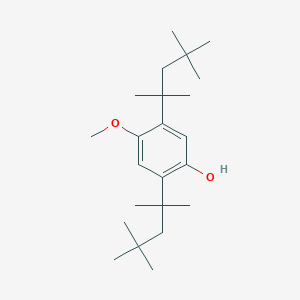
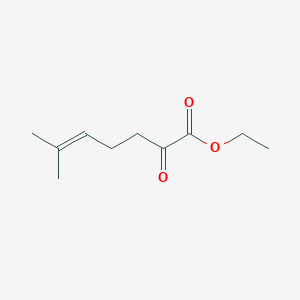
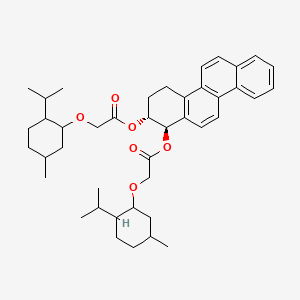
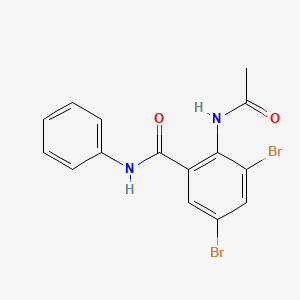


![N-(4-Methyl[1,1'-biphenyl]-2-yl)-4,5-dihydro-1H-imidazol-2-amine](/img/structure/B14432698.png)
